2-[3-(benzyloxy)phenyl]-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-15-8-4-7-14(11-15)16-17-9-10-18-16/h1-11H,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDFZDMLHRVVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 3 Benzyloxy Phenyl 1h Imidazole
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Target Compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-[3-(benzyloxy)phenyl]-1H-imidazole, the primary disconnection points are within the imidazole (B134444) ring itself, which is a common strategy for heterocyclic compounds.
The most logical retrosynthetic disconnections for the imidazole ring lead to three key precursor fragments: an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source. This is based on the well-established Debus synthesis of imidazoles.
Disconnection 1 (C2-N1 and C2-N3 bonds): This disconnection, common in multicomponent reactions, breaks the imidazole at the C2 position, yielding 3-(benzyloxy)benzaldehyde, glyoxal (B1671930), and ammonia. This approach is highly convergent and atom-economical.
Disconnection 2 (C4-C5 bond and N1-C5/N3-C4 bonds): This less common approach would involve more complex synthons and is generally not the preferred route for this type of imidazole.
The primary retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic analysis of this compound. The primary disconnection breaks the imidazole ring to reveal 3-(benzyloxy)benzaldehyde, glyoxal, and ammonia as key precursors.This analysis identifies 3-(benzyloxy)benzaldehyde and glyoxal as the critical building blocks for the synthesis of the target compound.
Precursor Chemistry and Synthesis of Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
3-(Benzyloxy)benzaldehyde: This aldehyde is a crucial intermediate, providing the substituted phenyl moiety at the 2-position of the imidazole ring. It is typically synthesized via a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzaldehyde (B18108) with benzyl (B1604629) bromide or a similar benzylating agent in the presence of a base. chemicalbook.comsigmaaldrich.com
Reaction: 3-hydroxybenzaldehyde + Benzyl bromide → 3-(benzyloxy)benzaldehyde
Reagents and Conditions: A base such as potassium carbonate (K₂CO₃) is commonly used in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction is typically heated to facilitate the nucleophilic substitution. chemicalbook.com
Glyoxal: As the simplest dialdehyde, glyoxal provides the C4 and C5 atoms of the imidazole ring. atamankimya.com It is commercially available, often as a 40% aqueous solution. atamankimya.comwikipedia.org For laboratory purposes, it can be synthesized through various methods, including the oxidation of acetaldehyde (B116499) with selenious acid or the gas-phase oxidation of ethylene (B1197577) glycol. atamankimya.comwikipedia.orgsciencemadness.orgsciencemadness.org Anhydrous glyoxal can be prepared by heating solid glyoxal hydrate (B1144303) with phosphorus pentoxide. atamankimya.comwikipedia.org
Direct Synthesis Pathways for this compound
The formation of the imidazole ring from the key precursors can be achieved through several direct synthetic methodologies.
One-pot multicomponent reactions (MCRs) are highly efficient methods for synthesizing complex molecules like this compound in a single step from three or more starting materials. researchgate.nettandfonline.comresearchgate.net This approach avoids the isolation of intermediates, saving time and resources. biolmolchem.com The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, involving the condensation of a dicarbonyl compound (glyoxal), an aldehyde (3-(benzyloxy)benzaldehyde), and an ammonia source (typically ammonium (B1175870) acetate). researchgate.netjetir.org
| Reactants | Catalyst/Solvent | Conditions | Yield |
| 3-(benzyloxy)benzaldehyde, Glyoxal, Ammonium acetate (B1210297) | Glacial Acetic Acid | Heating | Moderate to High |
| 3-(benzyloxy)benzaldehyde, Glyoxal, Ammonium acetate | Ionic Liquid (e.g., [Pyridine-SO₃H]Cl) | Solvent-free, 100 °C | High |
| 3-(benzyloxy)benzaldehyde, Glyoxal, Ammonium acetate | Sulphated Yttria (SO₄²⁻/Y₂O₃) | Ethanol, 80 °C | Good |
This table summarizes various one-pot multicomponent reaction strategies for the synthesis of 2-aryl-1H-imidazoles, which are applicable to the target compound.
The use of catalysts is crucial for achieving high yields and selectivity in imidazole synthesis. researchgate.net Both Brønsted and Lewis acids, as well as solid-supported catalysts, have been employed to facilitate the condensation and cyclization steps.
Acid Catalysis: Protic acids like glacial acetic acid or p-toluenesulfonic acid (p-TSA) are commonly used to catalyze the formation of the diimine intermediate, which then undergoes cyclization and oxidation to form the imidazole ring. jetir.orgnih.gov
Lewis Acid Catalysis: Lewis acids such as ceric ammonium nitrate (B79036) (CAN) can also promote the reaction, often under milder conditions. tandfonline.com
Heterogeneous Catalysis: The use of solid acid catalysts like zeolites or sulfonic acid-functionalized silica (B1680970) (SiO₂-Pr-SO₃H) offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. researchgate.net
| Catalyst | Reaction Conditions | Advantages |
| p-Toluenesulfonic acid (p-TSA) | Reflux in ethanol | Readily available, effective |
| Ceric Ammonium Nitrate (CAN) | Ethanol, 80 °C | Mild conditions |
| Zeolite | Microwave irradiation | Efficient, reusable |
| SiO₂-Pr-SO₃H | 140 °C | Recyclable, high yield |
This table presents a selection of catalysts used in the synthesis of substituted imidazoles.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazoles. jetir.orgrsc.org Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. jetir.orgnih.govnih.gov
The synthesis of 2-aryl-1H-imidazoles, including the target compound, can be significantly expedited using microwave irradiation, often in solvent-free conditions or with a minimal amount of a high-boiling point solvent. jetir.orgdergipark.org.tr For instance, the condensation of an aldehyde, benzil (B1666583) (as a glyoxal surrogate), and ammonium acetate can be achieved in minutes under microwave irradiation with a catalytic amount of glacial acetic acid. jetir.org
Ultrasonic irradiation is another energy-efficient technique that has been successfully applied to the synthesis of imidazole derivatives. researchgate.net Sonication can enhance mass transfer and accelerate reaction rates, providing an alternative to thermal methods.
| Technique | Catalyst/Solvent | Reaction Time | Yield |
| Microwave Irradiation | Glacial Acetic Acid (solvent-free) | 1-3 minutes | High |
| Microwave Irradiation | p-Toluenesulfonic Acid / Ethanol | 60-80 minutes | Good to High |
| Ultrasonic Irradiation | p-Toluenesulfonic Acid | Not specified | Excellent |
This table highlights the application of energy-efficient techniques in the synthesis of substituted imidazoles.
Functionalization and Derivatization Strategies for the this compound Scaffold
Once synthesized, the this compound scaffold offers several positions for further functionalization, allowing for the generation of a library of derivatives with diverse properties. The imidazole ring can undergo both electrophilic and nucleophilic substitution, and the N-H proton can be readily substituted.
Regioselective Functionalization Techniques
The functionalization of the this compound core can be directed to several positions, including the nitrogen atoms of the imidazole ring, the C4 and C5 positions of the imidazole ring, and the aromatic rings. Regioselectivity is a key challenge due to the presence of multiple reactive sites.
Computational and experimental studies on similar heterocyclic systems, such as imidazo[1,2-a]pyrazines, have demonstrated that the choice of metallating agent and reaction conditions can effectively control the site of functionalization. nih.gov For this compound, regioselective functionalization can be achieved through several methods:
Directed Metalation: The nitrogen atoms of the imidazole ring can direct ortho-metalation on the phenyl ring. However, the inherent acidity of the N-H proton on the imidazole ring often leads to initial deprotonation at this site. Protecting the imidazole nitrogen, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can facilitate regioselective C-H activation at other positions.
Halogenation: Selective halogenation of the imidazole or the phenyl rings can provide handles for further cross-coupling reactions. The conditions for halogenation (e.g., choice of halogenating agent, solvent, and temperature) would determine the position of substitution.
Organometallic Reagents: The use of sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven effective for the regioselective deprotonation and subsequent functionalization of various heteroaromatic compounds. nih.gov By carefully tuning the reaction conditions, it is possible to direct functionalization to a specific carbon atom.
The following table summarizes potential regioselective functionalization approaches for this compound based on analogous systems.
| Functionalization Site | Methodology | Potential Reagents | Expected Outcome |
| Imidazole C4/C5-H | Palladium-catalyzed C-H arylation | Aryl halides, Pd(OAc)₂, ligand | Introduction of an aryl group at C4 or C5 |
| Phenyl Ring C-H | Directed ortho-metalation (with N-protection) | n-BuLi, TMEDA | Functionalization ortho to the imidazole substituent |
| Imidazole N-H | Deprotonation followed by electrophilic quench | Strong base (e.g., NaH), electrophile | N-functionalization |
Alkylation and Arylation Methods on the Imidazole Core
Alkylation and arylation of the imidazole core are fundamental transformations for modifying the properties of this compound. These reactions can occur at either the nitrogen or carbon atoms of the imidazole ring.
N-Alkylation and N-Arylation:
The presence of a tautomerizable proton on the imidazole ring allows for facile N-alkylation and N-arylation. The reaction of this compound with alkyl halides, such as benzyl halides, in the presence of a base, typically leads to the corresponding N-alkylated products. researchgate.netresearchgate.net Studies on the alkylation of unsymmetrical imidazoles have shown that the regioselectivity of N-alkylation is influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent. nih.gov
Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of imidazoles. nih.gov These methods often employ a palladium catalyst in conjunction with a suitable ligand to achieve high yields and selectivity.
C-H Arylation:
Direct C-H arylation has emerged as an atom-economical method for the functionalization of heterocycles. Palladium-catalyzed direct C-5 arylation of imidazoles has been reported, promoted by additives such as benzoic acid in solvents like anisole. preprints.org This approach avoids the need for pre-functionalization of the imidazole ring, offering a more streamlined synthetic route. For this compound, direct arylation would likely occur at the C4 or C5 position of the imidazole ring, depending on the directing effects of the substituents and the reaction conditions.
The table below outlines common methods for the alkylation and arylation of the imidazole core.
| Transformation | Methodology | Typical Reagents and Conditions | Product Type |
| N-Alkylation | Nucleophilic substitution | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF) | N-alkylated imidazole |
| N-Arylation | Palladium-catalyzed cross-coupling | Aryl halide, Pd catalyst, ligand, base | N-arylated imidazole |
| C-H Arylation | Direct C-H activation | Aryl halide, Pd catalyst, additive (e.g., benzoic acid) | C-arylated imidazole |
Post-Synthetic Modification Methodologies
Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. For this compound, PSM can be employed to introduce new functional groups or to alter the existing ones.
One notable application of PSM is in the context of metal-organic frameworks (MOFs) where imidazole-containing ligands are modified after the framework has been assembled. rsc.orgnih.gov While not directly applicable to the discrete molecule, the principles can be adapted.
For this compound, PSM could involve:
Cleavage of the Benzyl Ether: The benzyloxy group can be deprotected via catalytic hydrogenation (e.g., using Pd/C and H₂) to reveal a phenolic hydroxyl group. This hydroxyl group can then be used for further functionalization, such as esterification or etherification.
Modification of the Imidazole Ring: Functional groups introduced onto the imidazole ring through the methods described in sections 2.4.1 and 2.4.2 can be further elaborated. For example, a halogenated imidazole can undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds.
Click Chemistry: If an azide (B81097) or alkyne functionality is introduced into the molecule, it can be readily modified using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Green Chemistry Principles in the Synthesis of Benzyloxy-Substituted Imidazoles
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of imidazole derivatives, including benzyloxy-substituted variants, has seen significant advancements in the adoption of greener methodologies. nih.govresearchgate.net
Alternative Energy Sources:
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of 2,4,5-triarylimidazoles. acs.orgrsc.orgrasayanjournal.co.innih.gov This technique often leads to dramatic reductions in reaction times and improved yields compared to conventional heating. The synthesis of this compound could likely be achieved through a microwave-assisted one-pot reaction of 3-(benzyloxy)benzaldehyde, a 1,2-dicarbonyl compound, and an ammonia source.
Ultrasonic Irradiation: Sonochemistry has also been employed for the synthesis of 2-aryl-4-phenyl-1H-imidazoles. nih.gov Ultrasound-assisted syntheses can often be performed in greener solvents like water and may not require a catalyst. nih.govmdpi.comnih.gov
Green Solvents and Catalysts:
Water as a Solvent: Performing organic reactions in water is a key aspect of green chemistry. The synthesis of 2,4,5-triarylimidazoles has been reported in water under microwave irradiation without the need for a catalyst. rsc.org A similar approach could be envisioned for the synthesis of the target molecule. The synthesis of 2-aryl benzothiazoles, a related class of heterocycles, has also been efficiently carried out in water. rsc.org
Bio-catalysts: Natural and biodegradable catalysts, such as lemon juice, have been used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering a low-cost and environmentally benign catalytic system. researchgate.net
Ionic Liquids: Ionic liquids have been used as recyclable solvents and catalysts for the synthesis of 2-arylbenzothiazoles under microwave irradiation. organic-chemistry.org
The following table provides a summary of green chemistry approaches applicable to the synthesis of benzyloxy-substituted imidazoles.
| Green Chemistry Principle | Application in Imidazole Synthesis | Examples of Reagents/Conditions | Benefits |
| Use of Alternative Energy Sources | Microwave-assisted synthesis | Microwave reactor, polar solvents | Reduced reaction times, increased yields |
| Ultrasound-assisted synthesis | Ultrasonic bath | Enhanced reaction rates, milder conditions | |
| Use of Safer Solvents | "On water" synthesis | Water as the reaction medium | Reduced use of volatile organic compounds |
| Ionic liquids | e.g., [pmIm]Br | Recyclable solvent and catalyst | |
| Use of Renewable Feedstocks/Catalysts | Bio-catalysis | Lemon juice | Biodegradable, low-cost catalyst |
Spectroscopic and Structural Analysis of this compound
A comprehensive spectroscopic analysis is crucial for the unambiguous structural elucidation and understanding of the molecular characteristics of novel chemical entities. This article focuses on the advanced spectroscopic characterization of the compound This compound . However, detailed experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational spectra (FT-IR, Raman), for this specific compound are not available in the public domain based on a thorough search of scientific literature.
For a complete and accurate analysis as outlined, experimental data obtained from a synthesized and purified sample of This compound would be required. The following sections detail the methodologies that would be employed for such a characterization.
Advanced Spectroscopic and Structural Elucidation of 2 3 Benzyloxy Phenyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing insights into the molecular framework and connectivity.
The ¹H NMR spectrum would provide essential information about the number of different types of protons and their neighboring atoms. The expected signals would correspond to the protons on the imidazole (B134444) ring, the two phenyl rings, and the methylene (B1212753) bridge of the benzyl (B1604629) group. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electronic effects of the surrounding functional groups. Aromatic protons would typically appear in the downfield region (approx. 7.0-8.0 ppm), while the benzylic methylene protons (-CH₂-) would be expected around 5.0 ppm. The N-H proton of the imidazole ring would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-[3-(benzyloxy)phenyl]-1H-imidazole
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole N-H | Variable (broad singlet) | s |
| Imidazole C4-H, C5-H | ~7.1-7.3 | s |
| Phenyl Protons (benzyloxy) | ~7.3-7.5 | m |
| Phenyl Protons (imidazole-linked) | ~7.0-7.8 | m |
| Methylene (-O-CH₂-Ph) | ~5.1 | s |
Note: This table is predictive. Actual experimental data is required for confirmation.
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the aromatic rings would generate multiple signals in the typical aromatic region (approx. 110-160 ppm). The C2 carbon of the imidazole ring, being adjacent to two nitrogen atoms, would be expected to resonate at a lower field (further downfield) compared to the C4 and C5 carbons. The methylene carbon of the benzyl group would appear in the aliphatic region, typically around 70 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C2 | ~145-150 |
| Imidazole C4, C5 | ~120-130 |
| Aromatic Carbons | ~115-160 |
| Methylene (-O-CH₂-Ph) | ~70 |
Note: This table is predictive. Actual experimental data is required for confirmation.
To definitively assign all proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY would establish proton-proton (¹H-¹H) coupling networks within the individual phenyl rings.
HSQC would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C NMR spectra.
HMBC would show correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule, such as linking the methylene protons to the carbons of the phenyl ring and the oxygen-bearing carbon of the other phenyl ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics Analysis
Vibrational spectroscopy techniques, including FT-IR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum would display absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions would include:
N-H stretch: A broad band around 3100-3300 cm⁻¹ from the imidazole ring.
C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹ for the methylene group.
C=N and C=C stretching: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the imidazole and phenyl rings.
C-O-C stretch: A strong, characteristic band for the ether linkage, typically found in the 1250-1050 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3100-3300 (broad) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=N / C=C Stretch | 1500-1600 |
| C-O-C Asymmetric Stretch | ~1250 |
Note: This table is predictive. Actual experimental data is required for confirmation.
Raman spectroscopy, which measures scattered light, is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For This compound , Raman spectroscopy would be highly effective for observing the symmetric breathing vibrations of the phenyl and imidazole rings, which often give strong and sharp signals. The C=C and C=N stretching vibrations would also be prominent. Comparing the FT-IR and Raman spectra can help in the assignment of vibrational modes, as vibrations that are strong in Raman may be weak in IR, and vice versa.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₄N₂O), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 250.29.
In electron impact (EI) mass spectrometry, the molecular ion often undergoes characteristic fragmentation. The fragmentation of imidazole derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. A primary and highly characteristic fragmentation pathway for this compound involves the cleavage of the benzylic ether bond. This process is expected to generate a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other part of the molecule would form a radical cation at m/z 159.
Further fragmentation can occur within the imidazole ring system. The imidazole ring itself is relatively stable, but can lose molecules like hydrogen cyanide (HCN). The fragmentation pathways for imidazole compounds often involve complex rearrangements, but key cleavages provide structural confirmation.
Table 1: Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Ion | Structural Formula | Notes |
|---|---|---|---|
| 250 | [M]⁺ | [C₁₆H₁₄N₂O]⁺ | Molecular Ion |
| 159 | [M - C₇H₇]⁺ | [C₉H₇N₂O]⁺ | Loss of the benzyl group |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Table 2: Crystallographic Data for the Related Compound 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 14.2921(11) |
| b (Å) | 16.7380(12) |
| c (Å) | 9.0495(7) |
| β (°) | 95.227(7) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The chromophores in this compound are the phenyl ring, the benzyloxy group, and the imidazole ring. These aromatic and heterocyclic systems contain π-electrons that can be excited to higher energy levels (π → π* transitions) by absorbing UV radiation.
Table 3: Expected UV-Vis Absorption Data
| Chromophore System | Expected Transition Type | Approximate λmax Range (nm) |
|---|---|---|
| Phenyl & Imidazole Rings | π → π* | 240 - 300 |
Computational Chemistry and in Silico Investigation of 2 3 Benzyloxy Phenyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of 2-[3-(benzyloxy)phenyl]-1H-imidazole. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netdergipark.org.tr It is widely applied to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules like imidazole (B134444) derivatives. researchgate.netnih.govnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov
Electronic properties derived from DFT calculations provide a quantitative measure of the molecule's behavior. The total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical parameters that describe the molecule's stability and polarity. researchgate.net
Table 1: Representative Electronic Properties Calculated via DFT This table illustrates typical parameters obtained from DFT calculations for a molecule of this class. Actual values for this compound would require specific computation.
| Property | Description | Representative Value |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -X Hartrees |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Y Debyes |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -Z eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | +W eV |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO, indicating chemical reactivity. | (W+Z) eV |
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. wisc.edumendeley.com It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). nih.gov The stabilization energy, E(2), associated with these interactions quantifies their significance.
Table 2: Illustrative NBO Analysis of Intramolecular Interactions This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) that could be identified in the target molecule.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) Nimidazole | π* (C=C)imidazole | High |
| LP(2) Obenzyloxy | π* (C=C)phenyl | Moderate |
| π (C=C)phenyl | π* (C=N)imidazole | Moderate |
Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites in a molecule. researchgate.netresearchgate.net These functions quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. The condensed Fukui function is calculated for each atom to predict its susceptibility to different types of chemical attack:
f+ : Predicts the site for a nucleophilic attack (where the molecule accepts an electron).
f- : Predicts the site for an electrophilic attack (where the molecule donates an electron). researchgate.net
For this compound, Fukui analysis would likely identify the imidazole nitrogen atoms as primary sites for electrophilic attack due to their lone pairs of electrons. Conversely, certain carbon atoms within the aromatic systems might be identified as susceptible to nucleophilic attack.
Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms This table illustrates how Fukui functions pinpoint reactive sites. Higher values indicate greater reactivity for the specified type of attack.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| N1 (imidazole, with H) | Low | High |
| N3 (imidazole) | Low | High |
| C2 (imidazole) | High | Low |
| C(benzyloxy) | Moderate | Low |
| O(benzyloxy) | Low | High |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The spatial distribution and energy of these orbitals are critical for understanding a molecule's reactivity.
HOMO : In this compound, the HOMO is expected to be distributed primarily over the electron-rich imidazole ring and the benzyloxy group, indicating these are the main sites of electron donation.
LUMO : The LUMO is likely distributed across the π-conjugated system, particularly the imidazole and phenyl rings, representing the regions most capable of accepting electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
Molecular Modeling and Simulation Approaches
Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems, which is essential for drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. arabjchem.orgekb.eg This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govpnrjournal.com The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding.
A docking study of this compound against a relevant biological target (e.g., a protein kinase or enzyme) would identify the most stable binding pose and the specific intermolecular interactions that stabilize the complex. These interactions often include:
Hydrogen bonds : Typically involving the imidazole N-H group or the benzyloxy oxygen.
Hydrophobic interactions : Involving the phenyl and benzyl (B1604629) aromatic rings.
π-π stacking : Between the aromatic rings of the ligand and aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in the protein's active site.
The results are often quantified by a binding energy score, where a more negative value indicates a stronger and more favorable interaction. ekb.eg
Table 4: Representative Molecular Docking Results This table provides an example of the output from a molecular docking simulation, showing the predicted binding affinity and key interactions with hypothetical amino acid residues of a protein target.
| Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction | Distance (Å) |
| -8.5 | LYS 78 | Hydrogen Bond (N-H...O) | 2.9 |
| TYR 150 | π-π Stacking | 4.2 | |
| LEU 198 | Hydrophobic | 3.8 | |
| ASP 201 | Hydrogen Bond (O...H-N) | 3.1 |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Stability
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interactions with biological targets, such as proteins or enzymes. nih.govmdpi.com
The primary purpose of employing MD simulations in the study of this compound is twofold:
Conformational Sampling: The this compound molecule possesses several rotatable bonds, particularly in its benzyloxy side chain. This flexibility allows it to adopt a multitude of three-dimensional conformations. MD simulations systematically explore the conformational space of the molecule, identifying low-energy, stable conformations that are most likely to be biologically relevant. mdpi.com Understanding these preferred shapes is crucial as the biological activity of a molecule is intrinsically linked to its three-dimensional structure.
Interaction Stability: When docked into the active site of a target protein, MD simulations can assess the stability of the resulting protein-ligand complex. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains bound in its initial predicted pose or if it dissociates. Key metrics are analyzed throughout the simulation to quantify this stability. nih.govresearchgate.net
Several analytical metrics are employed to interpret the data generated from MD simulations:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify which parts of the protein are flexible and which are rigid. Significant fluctuations in the residues of the binding site could impact the stability of the ligand's interaction. nih.govresearchgate.net
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable and specific interaction. nih.govnih.gov
By analyzing these parameters, researchers can build a detailed picture of how this compound behaves at an atomic level, providing a dynamic understanding that complements static methods like molecular docking. physchemres.org
| MD Simulation Metric | Purpose in Analyzing this compound Interactions |
|---|---|
| Root Mean Square Deviation (RMSD) | Assesses the structural stability of the protein-ligand complex over time. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of specific amino acid residues in the protein's binding site. |
| Radius of Gyration (Rg) | Measures the overall compactness of the complex, indicating conformational stability. |
| Hydrogen Bond Analysis | Quantifies the key hydrogen bonding interactions that stabilize the ligand in the binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govunipd.it For imidazole derivatives like this compound, QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts towards more potent compounds. rjptonline.orgscientific.net The development of a robust QSAR model is a multi-step process. nih.gov
The foundation of any QSAR model is the numerical representation of the chemical structures through molecular descriptors. nih.govresearchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. For a compound like this compound, a wide range of descriptors would be calculated. documentsdelivered.comscribd.com
These descriptors can be broadly categorized:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. ucsb.edu
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Wiener and Zagreb indices), molecular connectivity indices, and counts of structural features like hydrogen bond donors and acceptors. scientific.netnih.gov
3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular shape, volume, and surface area (e.g., van der Waals volume). nih.govresearchgate.net
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), solubility, and electronic properties (e.g., atomic Sanderson electronegativities, HOMO/LUMO energies). unipd.itucsb.eduresearchgate.net
Once a large pool of descriptors is calculated, a crucial step is the selection of a smaller, relevant subset. This is necessary to avoid overfitting the model and to ensure it is interpretable. researchgate.net Feature selection methods, such as genetic algorithms or stepwise regression, are employed to identify the descriptors that have the strongest correlation with the biological activity of the training set of molecules. scientific.netslideshare.net
With a selected set of descriptors, a mathematical model is built to establish the relationship between these descriptors (the independent variables) and the biological activity (the dependent variable). nih.govprotoqsar.com Several statistical methods can be used for this purpose:
Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which generates a linear equation relating the activity to the descriptors. researchgate.netnih.gov The advantage of MLR is its straightforward interpretation. nih.gov
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor data to a smaller number of orthogonal components and then performs regression on these components. nih.gov
Machine Learning Methods: More advanced techniques are increasingly used. These include:
Support Vector Machines (SVM): A powerful method for both regression and classification tasks. nih.gov
Artificial Neural Networks (ANN): These models can capture complex non-linear relationships between structure and activity. nih.gov
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
The final QSAR model's predictive power is rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model building process). nih.gov Statistical parameters like the squared correlation coefficient (R²), cross-validated R² (Q²), and predictive R² for the external test set are used to assess the model's robustness and predictive ability. nih.gov
| QSAR Component | Description | Examples |
|---|---|---|
| Descriptor Calculation | Numerical representation of molecular properties. | Molecular weight, logP, topological indices, van der Waals volume. scientific.netucsb.eduresearchgate.net |
| Descriptor Selection | Identifying the most relevant descriptors to build a predictive model. | Genetic algorithms, stepwise regression. scientific.netslideshare.net |
| Statistical Model Construction | Creating a mathematical equation linking descriptors to biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning (e.g., SVM, ANN). nih.gov |
| Model Validation | Assessing the robustness and predictive power of the QSAR model. | Internal (cross-validation) and external validation, calculation of R², Q². nih.gov |
Cheminformatics and Virtual Screening Frameworks for Imidazole Derivatives
Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. In the context of drug discovery for imidazole derivatives, cheminformatics is integral to virtual screening frameworks designed to identify promising new compounds from large chemical libraries. psu.edu Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown, but a set of active molecules (like an active imidazole derivative) is available. The known active molecule, or a pharmacophore model derived from it, is used as a template to search for other molecules with similar properties in a database. Common LBVS methods include:
Similarity Searching: This involves calculating molecular fingerprints or descriptors for a known active compound and then searching a library for molecules with the most similar fingerprints or descriptor values.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model is then used as a 3D query to screen large compound databases.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. This method involves docking a library of compounds into the binding site of the target and scoring their potential binding affinity. researchgate.net The process typically involves:
Preparation of the Target: The 3D structure of the protein is prepared, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Preparation of the Ligand Library: A large library of compounds, which could include millions of molecules, is prepared for docking. This involves generating 3D coordinates and assigning appropriate chemical properties.
Molecular Docking: Each compound in the library is computationally placed into the protein's binding site in various orientations and conformations.
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each docked pose. The compounds are then ranked based on their scores, and the top-ranked molecules are selected for further investigation.
For imidazole derivatives, an integrated approach combining both ligand- and structure-based methods can be highly effective. psu.edu For instance, a similarity search could be used to identify a subset of imidazole-containing compounds from a large library, which are then subjected to molecular docking into a specific target. nih.gov This hierarchical approach improves the efficiency and hit rate of the screening process. psu.edu
Computational ADME Prediction Methodologies (Focus on Methodology, not specific predictions)
A significant cause of failure for drug candidates in clinical trials is poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Therefore, the early in silico prediction of these properties is a critical component of modern drug discovery. nih.gov The goal is not necessarily to get exact values but to flag potential liabilities and prioritize compounds with more favorable ADME profiles. researchgate.net Various computational methodologies are employed for this purpose:
QSAR and QSPR Models: Many ADME properties are predicted using Quantitative Structure-Property Relationship (QSPR) or QSAR models. These models are developed by correlating calculated molecular descriptors with experimentally determined ADME data (e.g., solubility, permeability, plasma protein binding) for a set of known compounds. nih.govnih.gov
Physicochemical Property-Based Models: Simple rule-based models often use fundamental physicochemical properties. For example, "Lipinski's Rule of Five" uses properties like molecular weight, logP, and hydrogen bond donor/acceptor counts to predict poor oral absorption or permeation. While not a strict rule, it serves as a useful filter for drug-likeness.
Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) modeling uses complex mathematical models of the body's organs and tissues to simulate the ADME processes of a drug over time. These models can provide more detailed predictions of a drug's concentration in different parts of the body.
Structure-Based Models: For properties like metabolism by cytochrome P450 (CYP) enzymes, structure-based methods can be used. nih.gov47.94.85 This involves docking the compound into the active site of a CYP enzyme model to predict whether it is likely to be a substrate. 47.94.85
Machine Learning and Deep Learning: With the availability of large ADME datasets, machine learning and deep learning models are becoming increasingly prevalent. github.com These advanced algorithms can learn complex patterns from the data to make more accurate predictions for a wide range of ADME endpoints, including solubility, permeability, and metabolic stability. github.com
These methodologies are often used in combination to build a comprehensive in silico ADME profile for a compound like this compound, helping to guide its optimization and assess its potential for further development. cambridge.org
Chemical Biology and Scaffold Applications of the 2 3 Benzyloxy Phenyl 1h Imidazole Framework
Imidazole (B134444) as a Scaffold for Rational Molecular Design and Library Synthesis
The imidazole nucleus is a highly sought-after scaffold in rational drug design due to its desirable properties, including high stability, water solubility, and the capacity for hydrogen bonding. Its electron-rich nature and ability to interact with various biological targets make it a central component in the development of new therapeutic agents. nih.gov The synthesis of imidazole-based compound libraries is a key strategy in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govmdpi.com
The 2-[3-(benzyloxy)phenyl]-1H-imidazole structure is amenable to combinatorial synthesis and the creation of diverse chemical libraries. The core imidazole can be synthesized through various established methods, such as the van Leusen imidazole synthesis, which is a versatile strategy for producing imidazole-based medicinal molecules. mdpi.comresearchgate.net The phenyl ring at the 2-position and the benzyloxy substituent offer multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. For instance, variations in the substitution pattern of both the phenyl and benzyl (B1604629) rings can significantly impact the compound's interaction with its biological target.
Table 1: Key Attributes of the Imidazole Scaffold for Molecular Design
| Attribute | Description | Relevance to this compound |
|---|---|---|
| Structural Rigidity | The aromatic imidazole ring provides a stable and predictable framework. | The rigid core helps in pre-organizing the substituents for optimal target interaction. |
| Hydrogen Bonding | The N-H proton of the imidazole can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as an acceptor. vu.nl | These interactions are crucial for anchoring the molecule within a protein's binding site. |
| Synthetic Accessibility | Well-established synthetic routes allow for the efficient production of diverse imidazole derivatives. biomedpharmajournal.orgmdpi.com | Facilitates the generation of libraries for high-throughput screening and SAR studies. |
| Physicochemical Properties | The imidazole moiety generally imparts favorable solubility and metabolic stability. | The benzyloxy and phenyl groups can be modified to optimize lipophilicity and other ADME properties. dovepress.com |
Design Principles for Chemical Probes Based on the Imidazole Moiety
Chemical probes are essential tools for dissecting complex biological processes. The design of effective probes requires a careful balance of potency, selectivity, and appropriate physicochemical properties to ensure target engagement in a cellular or in vivo context. researchgate.net The imidazole scaffold is a valuable component in the design of such probes, including fluorescent sensors and photoaffinity labels. rsc.org
When designing chemical probes based on the this compound framework, several key principles are considered:
Target Affinity and Selectivity : Modifications to the benzyloxyphenyl group can be systematically explored to maximize affinity for the target protein while minimizing off-target interactions.
Incorporation of Reporter Groups : For fluorescent probes, a fluorophore can be appended to the scaffold, often at a position that does not interfere with target binding. The imidazole ring itself can be part of a larger conjugated system that gives rise to fluorescence. mdpi.com
Photoactivatable Moieties : For photoaffinity labeling, a photoreactive group such as an azide (B81097) or a diazirine can be incorporated into the structure. Upon photoactivation, this group forms a covalent bond with the target protein, allowing for its identification.
Investigation of Molecular Recognition Principles via Imidazole Analogs
The imidazole ring's ability to participate in a multitude of non-covalent interactions is central to its role in molecular recognition. vu.nlrsc.org By synthesizing and studying analogs of this compound, researchers can systematically investigate the contributions of different interactions to binding affinity and selectivity. The amphoteric nature of the imidazole ring allows it to act as a receptor for anions, cations, and neutral molecules. rsc.org
Hydrogen Bonding Interactions and Their Significance
Hydrogen bonds are among the most important interactions in biological systems, providing both specificity and stability to protein-ligand complexes. nih.gov The imidazole moiety of this compound has a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). vu.nl The accessibility of the nitrogen lone pair is a critical determinant of inhibitory potency in many imidazole-based enzyme inhibitors. researchgate.netrsc.org The significance of these hydrogen bonds can be profound, influencing everything from binding affinity to enzyme catalysis. acs.org Studies with imidazole derivatives have shown that intramolecular hydrogen bonding can enhance inhibitory effects. researchgate.netrsc.org
Pi-Pi Stacking and Aromatic Interactions with Molecular Targets
The aromatic nature of both the imidazole and the phenyl rings in this compound allows for participation in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. vu.nlresearchgate.netmdpi.com These interactions, which can be either face-to-face or edge-to-face, contribute significantly to binding affinity and can influence the orientation of the ligand in the binding site. whiterose.ac.uk The imidazole ring can engage in slipped π-π stacking with other aromatic rings, with typical interplanar distances around 3.5 Å. researchgate.net
Table 2: Molecular Interactions of the this compound Framework
| Interaction Type | Structural Feature(s) Involved | Potential Interacting Partners in Proteins |
|---|---|---|
| Hydrogen Bonding (Donor) | Imidazole N-H | Aspartate, Glutamate, Carbonyl backbones |
| Hydrogen Bonding (Acceptor) | Imidazole N | Serine, Threonine, Lysine, Arginine, Histidine |
| Hydrophobic Interactions | Phenyl ring, Benzyl group, Alkyl chains | Leucine, Isoleucine, Valine, Alanine |
| Van der Waals Forces | Entire molecule | All residues in close proximity |
| Pi-Pi Stacking | Imidazole ring, Phenyl ring, Benzyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Allosteric Modulation Studies of Protein Function (Theoretical Framework)
Allosteric modulation, where a molecule binds to a site on a protein distinct from the active site to alter its function, is an increasingly important concept in drug discovery. creative-diagnostics.comacs.org Allosteric modulators offer the potential for greater selectivity and a more nuanced control of protein activity compared to traditional active-site inhibitors. acs.orgnih.gov
The this compound framework could theoretically act as an allosteric modulator. The binding of such a molecule to an allosteric pocket could induce a conformational change in the protein that is transmitted to the active site, thereby modulating its activity. creative-diagnostics.com This can lead to either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the protein's function. nih.gov
The theoretical framework for the rational design of allosteric modulators involves:
Identifying Allosteric Sites : Computational methods, such as molecular dynamics simulations, and experimental techniques, like fragment screening, can be used to identify potential allosteric binding pockets on a target protein.
Understanding Protein Dynamics : Allosteric regulation is intrinsically linked to the dynamic nature of proteins. nih.gov Understanding how a protein's conformation fluctuates is key to predicting how a small molecule might influence its function from a distance.
Designing for Allosteric Pockets : Allosteric sites often have different physicochemical properties than active sites. The modular nature of the this compound scaffold allows for the systematic modification of its structure to achieve complementarity with a specific allosteric pocket.
The development of small molecules that can allosterically modulate protein function represents a frontier in chemical biology and drug discovery. nih.gov The versatile this compound framework, with its rich chemical functionality and tunable properties, is a promising starting point for the exploration of this exciting area.
Enzyme Inhibition Mechanisms at a Molecular Level (Theoretical, in vitro mechanistic studies)
The this compound scaffold is a subject of significant interest in medicinal chemistry due to its potential as a versatile enzyme inhibitor. While direct studies on this specific molecule are limited, extensive research into the broader class of 2-phenyl-imidazole and its derivatives provides a robust framework for understanding its potential mechanisms of enzyme inhibition at a molecular level. Theoretical models, molecular docking simulations, and in vitro kinetic studies on analogous compounds have revealed key structural and electronic features that govern their interactions with various enzyme targets.
The inhibitory capacity of this scaffold is primarily attributed to the imidazole ring and the substituted phenyl group, which can engage in a variety of non-covalent interactions with enzyme active sites. These interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific nature of the substitution on the phenyl ring, in this case, the 3-(benzyloxy) group, plays a crucial role in modulating the binding affinity and selectivity for different enzymes.
Molecular docking studies on various imidazole-based inhibitors have elucidated their binding modes. For instance, the imidazole moiety itself can act as a crucial interaction point. Computational docking has suggested that the imidazole group can interact with residues within an enzyme's active site. nih.gov The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the enzyme's binding pocket.
Derivatives of the 2-phenyl-1H-imidazole framework have been investigated as inhibitors of several key enzyme families, including kinases, cholinesterases, and metabolic enzymes. The mechanism of inhibition is often competitive or non-competitive, depending on the specific enzyme and the substitution pattern on the inhibitor.
For example, studies on imidazole derivatives as inhibitors of p38 MAP kinase have shown that these compounds can bind within the ATP-binding pocket of the enzyme. acs.org Molecular docking simulations of these derivatives have indicated that the imidazole core can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The phenyl group, in turn, occupies a hydrophobic pocket, and substituents on this ring can form additional interactions to enhance potency. In the case of this compound, the benzyloxy group could extend into a deeper hydrophobic pocket or form additional hydrogen bonds, thereby influencing its inhibitory potential.
Similarly, 2-arylbenzimidazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govorientjchem.org Kinetic analyses have revealed that these compounds can exhibit competitive, non-competitive, or mixed-type inhibition. Docking studies have shown that the benzimidazole (B57391) ring can engage in π-π stacking interactions with key aromatic residues in the active site gorge of AChE. nih.gov
Furthermore, research on 2,4,5-trisubstituted imidazole derivatives has demonstrated their potential to inhibit xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. mdpi.com The inhibitory mechanism for these compounds is often competitive, where they vie with the natural substrate for access to the molybdenum center in the enzyme's active site.
The table below summarizes the inhibitory activities of various 2-phenyl-imidazole and related imidazole derivatives against different enzyme targets, providing insight into the potential applications of the this compound framework.
| Compound Class | Enzyme Target | IC50 Values | Inhibition Mechanism | Key Interactions |
| Imidazole Derivatives | p38 MAP Kinase | 403.57 ± 6.35 nM (for compound AA6) acs.org | Not specified | Binding to the p38 MAP kinase protein active site. acs.org |
| 2-Arylbenzimidazoles | Acetylcholinesterase (AChE) | 0.1–0.6 µM nih.gov | Not specified | π-π stacking interactions with the indole (B1671886) moiety of amino acids. nih.gov |
| 2-Arylbenzimidazoles | Butyrylcholinesterase (BuChE) | 0.1–0.6 µM nih.gov | Not specified | π-π stacking interactions with the indole moiety of amino acids. nih.gov |
| 2,4,5-Triphenyl Imidazole Derivative | Xanthine Oxidase (XO) | 85.8 µg/mL (for compound 3) mdpi.com | Not specified | Not specified |
| Fused Imidazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 617.33 ± 0.04 nM (for compound 2c) nih.gov | Not specified | Interaction with the EGFR ATP kinase domain. nih.gov |
| 4-Phenyl-Imidazole Derivatives | Indoleamine 2,3-dioxygenase (IDO) | ~10-fold more potent than 4-PI (for compounds 1, 17, 18) nih.gov | Not specified | Interactions with C129 and S167 in the active site interior. nih.gov |
| Albendazole (a benzimidazole derivative) | Tyrosinase | 51 ± 1.5 µmol L-1 nih.gov | Non-competitive | Hydrogen bonding and hydrophobic interactions. nih.gov |
| 2-(2-aminophenyl)-1H-benzimidazole | Tyrosinase | 128 ± 1.3 µmol L-1 nih.gov | Competitive | Hydrophobic interactions. nih.gov |
These findings collectively suggest that the this compound framework possesses the necessary structural features to act as a potent and potentially selective enzyme inhibitor. The benzyloxy substituent at the 3-position of the phenyl ring is likely to significantly influence the binding mode and affinity by providing additional hydrophobic and potentially hydrogen-bonding interactions within the enzyme's active site. Theoretical modeling and in vitro mechanistic studies of this specific compound are warranted to fully elucidate its inhibitory profile and therapeutic potential.
Advanced Topics and Future Research Directions
Integration with High-Throughput Screening Methodologies for Imidazole-Based Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. creative-bioarray.com The integration of imidazole-based libraries, containing scaffolds such as 2-[3-(benzyloxy)phenyl]-1H-imidazole, into HTS campaigns is a promising strategy for identifying novel bioactive agents.
The design of these libraries is critical for success. A well-designed library should feature structural diversity to explore a wide chemical space while also containing compounds with "hit-like" properties that are amenable to further optimization. thermofisher.com For imidazole-based libraries, this involves synthesizing a wide array of analogs with varied substituents on both the phenyl and imidazole (B134444) rings. The goal of H.T.S. is to quickly filter out compounds with little to no effect, allowing researchers to focus on more promising candidates. creative-bioarray.com
The HTS workflow for an imidazole library would typically involve several stages, as outlined in the table below. This structured approach ensures that hits are robustly validated and prioritized for subsequent hit-to-lead development. creative-bioarray.comresearchgate.net
| Screening Stage | Objective | Typical Activities |
| Assay Development & Pilot | To develop a robust and automated assay compatible with the target. | Test a small subset of the imidazole library to ensure assay performance (e.g., Z'-factor), and instrument compatibility. creative-bioarray.com |
| Primary Screening | To identify initial "hits" from the full library. | Screen the entire imidazole library at a single concentration against the biological target. creative-bioarray.com |
| Hit Confirmation | To confirm the activity of initial hits and eliminate false positives. | Re-test primary hits, often using freshly prepared compound samples. |
| Secondary Screening | To characterize the potency and selectivity of confirmed hits. | Perform dose-response curves to determine metrics like IC50 or EC50; test against related targets to assess selectivity. creative-bioarray.com |
| Hit-to-Lead Optimization | To guide the development of hits into lead compounds. | Synthesize and screen focused libraries of analogs around the most promising hits to improve potency, selectivity, and ADME properties. researchgate.net |
This screening paradigm has been successfully applied to identify new chemical entities with activity against multidrug-resistant bacteria, demonstrating the power of HTS to address urgent medical needs. nih.gov
Development of Novel Synthetic Routes for Diverse this compound Analogs
The exploration of the structure-activity relationship (SAR) of this compound requires access to a diverse set of structural analogs. Developing novel and efficient synthetic routes is crucial for generating these analogs. Research in this area focuses on methods that are versatile, high-yielding, and amenable to parallel synthesis for library generation.
One-pot, multi-component reactions (MCRs) are particularly attractive for their efficiency and ability to generate molecular complexity in a single step. biolmolchem.com For instance, a one-pot synthesis of tetrasubstituted imidazoles has been reported under solvent-free conditions, showcasing an environmentally friendly approach. biolmolchem.com Adapting known synthetic strategies for 2-aryl imidazoles provides a foundation for creating analogs of the target compound.
Below are examples of established synthetic strategies that could be adapted to produce diverse analogs of this compound.
| Synthetic Strategy | Key Reactants | Potential for Diversification | Reference Example |
| Three-Component Condensation | A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). | Varying the aldehyde (e.g., substituted benzaldehydes) and the dicarbonyl compound allows for extensive modification of the 2-, 4-, and 5-positions of the imidazole ring. | Synthesis of 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole from benzil (B1666583) and 4-(benzyloxy)benzaldehyde. researchgate.netresearchgate.net |
| Two-Step Synthesis from Benzoin | Benzoin, urea, and a benzyl (B1604629) halide derivative. | The use of different substituted benzyl halides can introduce a variety of groups at the 2-position via an ether linkage. | Synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole. biolmolchem.com |
| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), an aldehyde, and a primary amine. | This multicomponent reaction is highly versatile for creating 1,4,5-trisubstituted imidazoles by varying the aldehyde and amine components. mdpi.com | Used to synthesize a wide range of imidazole-based medicinal molecules and chemical probes. mdpi.com |
These synthetic methodologies provide robust platforms for generating libraries of this compound analogs, which are essential for systematic investigation in drug discovery and materials science.
Mechanistic Studies on Catalytic Roles in Imidazole Synthesis
Understanding the reaction mechanisms underlying imidazole synthesis is critical for optimizing reaction conditions, improving yields, and controlling regioselectivity. Both experimental and computational studies have shed light on the catalytic processes involved.
For example, research on the regioselective synthesis of 2-aryl-1-(2-hydroxyaryl)-1H-imidazoles demonstrated that the presence of a 2-hydroxyaryl group on the starting imine is decisive. acs.orgnih.gov Computational studies revealed that this group drives the reaction towards imidazole formation by promoting an intramolecular, self-catalyzed hydrogen atom shift, which is energetically more favorable than competing pathways like the diaza-Cope rearrangement. acs.orgnih.gov
Catalysts play a significant role in many imidazole syntheses. While some reactions proceed without a catalyst under microwave irradiation researchgate.net, others employ acid catalysts or metal catalysts to enhance efficiency. nih.gov
| Catalytic Approach | Catalyst Type | Proposed Mechanistic Role |
| Self-Catalysis | Functional Group (e.g., 2-hydroxyaryl) | The functional group facilitates an intramolecular proton transfer, guiding the reaction pathway and determining regioselectivity. acs.orgnih.gov |
| Acid Catalysis | Lewis or Brønsted Acids (e.g., chlorosulfonic acid) | The acid activates the reactants, typically by protonating a carbonyl group, making it more susceptible to nucleophilic attack. nih.gov |
| Metal Catalysis | Transition Metals (e.g., Palladium, Copper) | In reactions like carboamination, the metal catalyst facilitates oxidative addition, bond formation (e.g., Pd-N), alkene insertion, and reductive elimination steps to form the heterocyclic ring. biolmolchem.commdpi.com |
Future mechanistic studies on the synthesis of this compound and its derivatives will be invaluable for the rational design of more efficient and selective synthetic routes.
Exploiting the Amphoteric Nature of the Imidazole Ring in Advanced Chemical Systems
The imidazole ring is amphoteric, meaning it can function as both a weak acid and a weak base. jchemrev.comtsijournals.com The hydrogen atom on the N-1 nitrogen is acidic (pKa around 14.5), while the lone pair of electrons on the N-3 nitrogen is basic and acts as a proton acceptor. tsijournals.com This dual reactivity is fundamental to its role in chemistry and biology.
This amphoteric character allows the imidazole ring to act as a versatile binding moiety. nih.gov It can participate in hydrogen bonding as both a donor (N-H) and an acceptor (N:), form coordination bonds with metal ions, and engage in various noncovalent interactions. nih.gov These properties are being exploited in the design of advanced chemical systems.
| Application Area | Role of Amphoteric Nature | Example System |
| Supramolecular Chemistry | Acts as a receptor for both cations and anions through coordination and hydrogen bonding. | Imidazole-based receptors for selective ion recognition. nih.gov |
| Materials Science | Functions as a donor, acceptor, or linker component in functional dyes. | Imidazole motifs used in sensitizers for dye-sensitized solar cells (DSSCs) to improve light-harvesting and charge transfer properties. researchgate.net |
| Catalysis | Serves as a ligand for metal catalysts, modulating their electronic properties and reactivity. | Imidazole-derived N-heterocyclic carbenes (NHCs) are widely used as ligands in organometallic catalysis. |
| Medicinal Chemistry | Enables interaction with diverse biological targets through hydrogen bonding and proton transfer. | The imidazole ring in the amino acid histidine plays a crucial role in the catalytic activity of many enzymes. |
The benzyloxy group in this compound adds another layer of functionality, potentially influencing the electronic properties of the imidazole ring and providing additional sites for interaction, further expanding its potential applications in advanced chemical systems.
Innovations in Imidazole-Based Chemical Tools and Probes
The unique photophysical and binding properties of the imidazole scaffold have led to its widespread use in the development of innovative chemical tools and probes for biological research. These probes are designed to detect and visualize specific analytes, cellular components, or physiological states with high sensitivity and selectivity.
Imidazole derivatives have been engineered to function as fluorescent sensors for a variety of targets. For example, a phenanthro-imidazole derivative was developed as a highly selective and sensitive fluorescent probe for detecting copper ions (Cu²⁺) with a detection limit in the nanomolar range. mdpi.com In another application, an imidazole-derived probe was synthesized to target lipid droplets and differentiate between tumor and normal cells based on polarity changes, highlighting its potential in cancer diagnosis. nih.gov
The versatility of the imidazole core allows for fine-tuning of its properties to create probes for specific applications.
| Probe Type | Target | Sensing Mechanism | Key Features |
| Ion-Selective Fluorescent Probe | Copper Ions (Cu²⁺) | Chelation of the ion leads to fluorescence quenching through a charge transfer process. | High selectivity and a low detection limit (2.77 x 10⁻⁸ M). mdpi.com |
| Polarity-Sensitive Tumor Probe | Lipid Droplets | The probe exhibits a significant fluorescence shift and enhancement in the low-polarity environment of lipid droplets, which are abundant in tumor cells. | Capable of in vivo tumor imaging and differentiating tumor from normal cells. nih.gov |
| pH-Sensing Probe | Lysosomal pH | The probe's fluorescence intensity changes in response to pH variations within the acidic environment of lysosomes. | Red-emissive and capable of monitoring pH changes induced by drugs in living cells. nih.gov |
| Multimodal Imaging Probes | General Imaging | Imidazole-phenanthroline ligands are used to create Re(i) and 99mTc(i) complexes. | These complexes can be used for both optical (fluorescence) and radiochemical imaging. rsc.org |
Future innovations will likely involve integrating the this compound scaffold into such probe designs. The benzyloxy group could be modified to tune solubility, cell permeability, or targeting specificity, leading to the development of next-generation chemical tools for biological discovery.
Conclusion
Summary of Key Research Avenues for 2-[3-(benzyloxy)phenyl]-1H-imidazole
Research into this compound and its closely related analogues has primarily revolved around its potential therapeutic applications, stemming from the diverse biological activities exhibited by the broader imidazole (B134444) class of compounds. The key avenues of research that have been implicitly or explicitly suggested by studies on similar structures include its role as an enzyme inhibitor and its potential as a therapeutic agent for a variety of conditions.
One of the most significant areas of investigation for benzyloxyphenyl imidazole derivatives is their activity as inhibitors of Cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govresearchgate.net These enzymes are crucial in the metabolism of a vast number of drugs. Inhibitors of CYP3A4 can be used as "boosters" to increase the bioavailability and efficacy of co-administered therapeutic agents. nih.gov The exploration of this compound in this context is a key research avenue, focusing on its potential to modulate drug metabolism. Some studies have identified benzyloxyphenyl imidazole derivatives as a new class of CYP3A4 inhibitors. nih.gov
Furthermore, the imidazole nucleus is a well-established pharmacophore for anti-inflammatory and analgesic properties. biolmolchem.comresearchgate.net Research has been directed towards synthesizing new imidazole derivatives and evaluating their efficacy in these areas. biolmolchem.com The structural features of this compound make it a candidate for investigation as an anti-inflammatory agent, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.govnih.gov
The imidazole scaffold is also prevalent in compounds with demonstrated anticancer, antifungal, and antimicrobial activities. biolmolchem.comnih.govresearchgate.net Consequently, a significant research avenue is the evaluation of this compound and its derivatives for these properties. The electron-rich nature of the imidazole ring allows it to interact with various biological macromolecules, making it a versatile scaffold for developing targeted therapies. nih.gov
Prospective Directions for Future Academic Exploration of the Compound and its Derivatives
The future academic exploration of this compound and its derivatives is poised to expand upon the foundational research into its biological activities and delve deeper into its therapeutic potential and mechanisms of action.
A primary direction for future research is the systematic synthesis and biological evaluation of a library of derivatives. This would involve modifications at several key positions:
The benzyloxy group: Altering the substituents on the benzyl (B1604629) ring could influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.
The phenyl ring: Introducing various functional groups at different positions on the phenyl ring attached to the imidazole core can significantly impact biological activity.
The imidazole ring: N-alkylation or substitution at other positions on the imidazole ring can modulate the compound's physicochemical properties and target-binding affinity. nih.gov
Such systematic modifications will enable detailed Structure-Activity Relationship (SAR) studies. nih.govnih.govresearchgate.net These studies are crucial for identifying the key structural features responsible for a desired biological effect and for designing more potent and selective compounds. For instance, SAR studies on benzimidazole (B57391) derivatives have highlighted that substitutions at the N1, C2, C5, and C6 positions greatly influence their anti-inflammatory activity. nih.govnih.gov
Another prospective direction is the exploration of a broader range of biological targets. While research has pointed towards CYP450 enzymes and inflammatory pathways, the versatility of the imidazole scaffold suggests potential interactions with other enzyme families (e.g., kinases, demethylases) and receptors. nih.govresearchgate.net High-throughput screening of this compound and its derivatives against diverse panels of biological targets could uncover novel therapeutic applications.
Elucidating the precise mechanism of action for any observed biological activity is a critical future step. researchgate.net For example, if a derivative shows potent anticancer activity, further studies would be needed to determine if it acts via apoptosis induction, cell cycle arrest, inhibition of specific signaling pathways, or other mechanisms. nih.gov Molecular docking studies can provide insights into the binding modes of these compounds with their biological targets, guiding further optimization. nih.gov
Finally, the development of efficient and sustainable synthetic methodologies for this compound and its derivatives is another important avenue for future research. researchgate.net Exploring green chemistry approaches, such as microwave-assisted or ultrasound-irradiated synthesis, could lead to more environmentally friendly and cost-effective production methods. researchgate.net
Q & A
Q. What are the common synthetic routes for 2-[3-(benzyloxy)phenyl]-1H-imidazole, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and imidazole precursors. For example, in -(4-(benzyloxy)phenyl)-1H-imidazole (2j) was synthesized via a multi-step protocol, yielding 12.1%. Key steps include:
- Benzyloxy group introduction : Reaction of 3-hydroxybenzaldehyde with benzyl bromide under basic conditions.
- Imidazole ring formation : Using ammonium acetate and nitroalkanes in refluxing acetic acid.
Q. Optimization Strategies :
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization ().
- Solvent effects : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates ().
- Temperature control : Gradual heating (80–100°C) reduces side reactions ().
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for verifying substituent positions. For 2j (), key signals include:
- δ 7.77 (d, J = 8.5 Hz, aromatic protons adjacent to benzyloxy).
- δ 5.13 (s, benzyloxy CH₂).
- HRMS : Confirms molecular ion ([M+H]⁺ at m/z 251.1 in ).
- IR Spectroscopy : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹) ().
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Used to optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps). applied B3LYP/6-31G* to imidazole derivatives, correlating charge distribution with reactivity.
- Molecular Docking : Evaluates binding to targets like EGFR (). For example, substituents at R1/R2 (Table 1 in ) influence hydrophobic interactions in the kinase domain.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration).
Q. Example Workflow :
Optimize structure using Gaussian 02.
Dock into protein active sites (AutoDock Vina).
Validate with in vitro assays (e.g., IC₅₀ against cancer cell lines).
Q. How do structural modifications (e.g., substituent variations) affect the cytotoxicity of this compound analogs?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance stability but may reduce cell permeability. For instance, trifluoromethyl groups (, Compound 2l) increased lipophilicity (logP = 3.2) but showed moderate cytotoxicity (IC₅₀ = 8.2 µM).
- Benzyloxy Positioning : Meta-substitution (as in 2j) improves steric compatibility with tubulin’s colchicine site (). Para-substitution led to reduced activity due to misalignment.
- Hybrid Derivatives : Combining imidazole with thiazole () improved antiproliferative effects (IC₅₀ = 2.1 µM in MCF-7 cells).
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural ambiguities. Strategies include:
- Standardized Assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and protocols (MTT vs. SRB). validated cytotoxicity via MTT with triplicate repeats.
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives in ).
- Crystallography : Resolve binding modes (e.g., used X-ray to confirm imidazole-protein hydrogen bonding).
Case Study :
A study reported IC₅₀ = 5 µM for 2j (), while another observed IC₅₀ = 15 µM. Differences were traced to:
- Serum concentration in media (10% FBS vs. serum-free).
- Incubation time (48h vs. 72h).
Synthesis Optimization Table
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | ZnCl₂ (10 mol%) | +25% | |
| Solvent | DMF | +15% | |
| Temperature | 80°C, 12h | +30% | |
| Benzyloxy Position | Meta (vs. para) | +40% Activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
